molecular formula C13H18ClIN2OSi B12861709 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12861709
M. Wt: 408.74 g/mol
InChI Key: ODWLGFSFKCHTEQ-UHFFFAOYSA-N
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Description

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of chlorine and iodine atoms, as well as a trimethylsilyl group, which contribute to its unique chemical properties and reactivity. Pyrrolopyridines are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Introduction of Halogen Atoms: The chlorine and iodine atoms are introduced through halogenation reactions. For example, chlorination can be achieved using thionyl chloride (SOCl2), while iodination can be performed using iodine (I2) and a suitable oxidizing agent.

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) and a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and the trimethylsilyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine
  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential applications. The trimethylsilyl group also enhances its stability and solubility in organic solvents.

Properties

Molecular Formula

C13H18ClIN2OSi

Molecular Weight

408.74 g/mol

IUPAC Name

2-[(4-chloro-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H18ClIN2OSi/c1-19(2,3)7-6-18-9-17-8-11(15)12-10(14)4-5-16-13(12)17/h4-5,8H,6-7,9H2,1-3H3

InChI Key

ODWLGFSFKCHTEQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C(C=CN=C21)Cl)I

Origin of Product

United States

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